molecular formula C9H22BrN B1246663 Hexyltrimethylammonium bromide CAS No. 2650-53-5

Hexyltrimethylammonium bromide

Cat. No.: B1246663
CAS No.: 2650-53-5
M. Wt: 224.18 g/mol
InChI Key: JYVPKRHOTGQJSE-UHFFFAOYSA-M
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Description

Hexyltrimethylammonium bromide is a quaternary ammonium compound with the chemical formula C9H22BrN . It is a white crystalline solid that is highly soluble in water and various organic solvents. This compound is known for its surfactant properties, making it useful in a variety of applications, including as a phase transfer catalyst and in the preparation of zeolites.

Scientific Research Applications

Hexyltrimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: It serves as a surfactant in the preparation of biological samples and in the stabilization of nanoparticles.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: It is used in the synthesis of zeolites, which are important in catalysis and separation processes.

Safety and Hazards

Hexyltrimethylammonium bromide should be handled with care to avoid inhalation, contact with skin, or ingestion. It may cause irritation of the central nervous system and respiratory system. It may also cause harm to the water environment and should be avoided from discharging it into the water source .

Future Directions

The structure and dynamics of ion-pairs, micelles, and water as a function of concentration and temperature are being investigated through dielectric measurements of aqueous n-hexyltrimethylammonium bromide solutions . This could lead to new insights and applications in the field of chemistry and materials science.

Biochemical Analysis

Biochemical Properties

Hexyltrimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with enzymes, proteins, and other biomolecules by forming micelles, which can encapsulate hydrophobic molecules and facilitate their solubilization in aqueous environments . This interaction is crucial in the preparation of ZSM-5 zeolites and the stabilization of metal nanoparticles . Additionally, this compound can act as a phase transfer catalyst, enhancing the efficiency of reactions involving immiscible phases .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant nature allows it to disrupt cell membranes, leading to changes in membrane permeability and ion transport . This disruption can impact cellular homeostasis and trigger stress responses. Furthermore, this compound has been shown to affect micelle formation and hydration dynamics in cellular environments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation or accessibility to substrates . The compound’s cationic nature allows it to interact with negatively charged biomolecules, such as nucleic acids and proteins, leading to changes in their structure and function . These interactions can result in modifications to gene expression and protein activity, influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in membrane integrity and enzyme activity . Studies have shown that the compound’s micelle formation and hydration properties can vary with concentration and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, this compound can cause toxic effects, including disruption of cellular membranes, enzyme inhibition, and oxidative stress . These effects highlight the importance of carefully controlling dosage in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux and metabolite levels by altering enzyme activity and substrate availability . Its role as a surfactant also affects the solubilization and transport of hydrophobic molecules, impacting metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s cationic nature allows it to bind to negatively charged cellular components, facilitating its localization and accumulation in specific cellular compartments . This distribution can influence the compound’s activity and function in different cellular contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localizations can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyltrimethylammonium bromide is typically synthesized through the reaction of hexyl bromide with trimethylamine. The reaction is carried out in an organic solvent such as acetone or ethanol. The general reaction is as follows:

C6H13Br+(CH3)3NC9H22BrN\text{C6H13Br} + \text{(CH3)3N} \rightarrow \text{C9H22BrN} C6H13Br+(CH3)3N→C9H22BrN

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization from acetone.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure complete conversion of reactants. The product is then isolated and purified through multiple recrystallization steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Hexyltrimethylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of hexyltrimethylammonium hydroxide.

    Phase Transfer Catalysis: It is used to transfer reactants from one phase to another, typically in organic synthesis. Common conditions include the use of organic solvents and mild temperatures.

Major Products:

    Hexyltrimethylammonium hydroxide: is a common product formed from substitution reactions.

    Zeolites: with hierarchical pores can be synthesized using this compound as a template.

Comparison with Similar Compounds

Hexyltrimethylammonium bromide is similar to other quaternary ammonium compounds such as:

  • Dodecyltrimethylammonium bromide
  • Hexadecyltrimethylammonium bromide
  • Cetyltrimethylammonium bromide

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst compared to its longer or shorter chain counterparts.

Properties

IUPAC Name

hexyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPKRHOTGQJSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434910
Record name Hexyltrimethylammonium bromide
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Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-53-5
Record name Hexyltrimethylammonium bromide
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Record name Hexyltrimethylammonium bromide
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Record name 2650-53-5
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Record name Hexyltrimethylammonium bromide
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Record name 1-Hexanaminium, N,N,N-trimethyl-, bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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